molecular formula C7H16ClNO B13470276 2-Ethyloxan-3-amine hydrochloride

2-Ethyloxan-3-amine hydrochloride

Cat. No.: B13470276
M. Wt: 165.66 g/mol
InChI Key: JFGWQNPBZHCZJT-UHFFFAOYSA-N
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Description

2-Ethyloxan-3-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to an oxane ring, with an amine group at the third position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in chemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloxan-3-amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 2-ethyloxane with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process typically includes the purification of the product through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloxan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyloxan-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyloxan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

  • 2-Methyloxan-3-amine hydrochloride
  • 2-Propylxan-3-amine hydrochloride
  • 2-Butyloxan-3-amine hydrochloride

Comparison: 2-Ethyloxan-3-amine hydrochloride is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. Compared to 2-methyloxan-3-amine hydrochloride, the ethyl group provides a different steric and electronic environment, potentially leading to variations in its chemical and biological properties .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-ethyloxan-3-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H

InChI Key

JFGWQNPBZHCZJT-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCCO1)N.Cl

Origin of Product

United States

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